Bienvenue dans la boutique en ligne BenchChem!

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine

Physicochemical profiling Drug-likeness Pre-procurement triage

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862794-51-2) is a fully synthetic small molecule (C₁₆H₁₅ClN₂O₅S; MW 382.8 g/mol) belonging to the 4-arylsulfonyl-2-furyl-oxazol-5-amine class. Its structure features a 1,3-oxazole core bearing a 4-chlorophenylsulfonyl group at C4, a furan-2-yl substituent at C2, and an N-(2-methoxyethyl)amino group at C5.

Molecular Formula C16H15ClN2O5S
Molecular Weight 382.8g/mol
CAS No. 862794-51-2
Cat. No. B349990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine
CAS862794-51-2
Molecular FormulaC16H15ClN2O5S
Molecular Weight382.8g/mol
Structural Identifiers
SMILESCOCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O5S/c1-22-10-8-18-15-16(19-14(24-15)13-3-2-9-23-13)25(20,21)12-6-4-11(17)5-7-12/h2-7,9,18H,8,10H2,1H3
InChIKeyZUJOWLXJEBQQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862794-51-2): Structural Identity and Physicochemical Baseline for Procurement Evaluation


4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862794-51-2) is a fully synthetic small molecule (C₁₆H₁₅ClN₂O₅S; MW 382.8 g/mol) belonging to the 4-arylsulfonyl-2-furyl-oxazol-5-amine class. Its structure features a 1,3-oxazole core bearing a 4-chlorophenylsulfonyl group at C4, a furan-2-yl substituent at C2, and an N-(2-methoxyethyl)amino group at C5 [1]. Computed descriptors include XLogP3-AA 3.6, one hydrogen bond donor, seven hydrogen bond acceptors, and seven rotatable bonds [1]. The compound is cataloged in PubChem (CID 18826435) [1] and is offered by multiple chemical vendors exclusively for non-human research use [1].

Why Generic Substitution Is Not Supported for 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862794-51-2): An Evidence Gap Analysis


Generic substitution within the 4-arylsulfonyl-oxazol-5-amine series is not supported because even minor structural permutations—alterations at the N5 amine substituent, the C2 aryl/heteroaryl group, or the arylsulfonyl halogen substituent—can profoundly shift target engagement profiles, as demonstrated across related oxazole-based inhibitor series [1]. However, for CAS 862794-51-2 specifically, no published head-to-head pharmacological comparisons against its closest analogs (e.g., the 4-fluorophenylsulfonyl congener CAS 862793-92-8, or the N-cyclohexyl variant CAS 862794-88-5) have been identified in peer-reviewed literature or patent repositories at the time of this analysis [1]. Any procurement decision predicated on functional interchangeability remains unvalidated by direct quantitative evidence.

Quantitative Differentiation Evidence for 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862794-51-2) Versus Comparators


Baseline Physicochemical Property Profile of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862794-51-2) for Pre-Experimental Triage

The computed physicochemical descriptors for CAS 862794-51-2 establish its baseline suitability for cell-based and in vitro assays. Its XLogP3-AA of 3.6 and topological polar surface area (tPSA, computable from 7 H-bond acceptors) place it within the oral drug-like chemical space defined by Lipinski's Rule of Five, though no experimental logP or solubility data have been published [1]. This differentiates it from more polar N-alkyl variants (e.g., N-(furan-2-ylmethyl) or N-(1H-imidazol-1-yl)propyl analogs) that may exhibit altered membrane permeability, though no direct comparative data exist [1].

Physicochemical profiling Drug-likeness Pre-procurement triage

Class-Level Anticancer Activity of 4-Arylsulfonyl-2-furyl-1,3-oxazoles Informs Expectation but Not Target-Specific Potency for CAS 862794-51-2

A closely related compound, 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide (compound 3l), demonstrated potent and consistent antiproliferative activity across the NCI-60 human tumor cell line panel, with GI₅₀ values of 1.64–1.86 μM, TGI of 3.16–3.81 μM, and LC₅₀ of 5.53–7.27 μM [1]. The 4-arylsulfonyl-2-furyl-oxazole scaffold is thus validated as a productive chemotype for anticancer drug discovery. However, CAS 862794-51-2 differs at the C5 position (2-methoxyethylamino vs. sulfinylacetamide) and at the arylsulfonyl halogen (4-Cl vs. 4-F), and has not itself been profiled in the NCI-60 assay or any comparable cancer panel [1].

Anticancer NCI-60 screening Oxazole scaffold

Carbonic Anhydrase Inhibition Potential of Oxazol-5-amine Sulfonamides Provides a Testable Hypothesis for CAS 862794-51-2 Selectivity

A series of primary mono- and bis-sulfonamides built on 3- and 4-(hetero)arylisoxazol-5-amine scaffolds yielded nanomolar inhibitors of multiple human carbonic anhydrase (hCA) isoforms [1]. The sulfonamide motif in CAS 862794-51-2—specifically the 4-chlorophenylsulfonyl group attached to the electron-rich oxazole C4 position—is structurally reminiscent of these hCA inhibitor pharmacophores, but the target compound lacks the primary sulfonamide (-SO₂NH₂) group that is typically required for coordination to the catalytic zinc ion [1]. Consequently, CAS 862794-51-2 is predicted to have substantially lower hCA affinity than its primary sulfonamide congeners, although no experimental hCA inhibition data exist to confirm this differential [1].

Carbonic anhydrase Sulfonamide Isoform selectivity

N5 Substituent Variation Defines Functional Divergence: The 2-Methoxyethyl Group as a Moderate-Lipophilicity, Neutral Hydrogen-Bond Acceptor Handle in CAS 862794-51-2

Within the 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine sub-series cataloged by chemical vendors, the N5 substituent ranges from simple alkyl (N-butyl, N-sec-butyl, N-cyclohexyl) to aryl/heteroarylmethyl (N-benzyl, N-furan-2-ylmethyl) to functionalized alkyl (N-(2-methoxyethyl), N-(3-(1H-imidazol-1-yl)propyl)) [1]. The 2-methoxyethyl group of CAS 862794-51-2 provides an intermediate lipophilicity (clogP contribution ≈ +0.5 relative to N-H) and introduces an additional hydrogen bond acceptor without adding a protonatable site, distinguishing it from the N-(3-(1H-imidazol-1-yl)propyl) analog which gains a basic imidazole (pKa ~7) that would alter ionization state and solubility at physiological pH [1]. No experimental solubility, permeability, or target engagement data directly comparing these N5 variants have been published [1].

Structure-activity relationship N-alkyl substitution Solubility modulation

Recommended Research and Screening Applications for 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862794-51-2) Based on Available Evidence


Diversity-Oriented Screening Library Enrichment for Anticancer Phenotypic Assays

CAS 862794-51-2 is recommended as a candidate for incorporation into diversity-oriented screening decks targeting anticancer phenotypes. The 4-arylsulfonyl-2-furyl-oxazole scaffold has demonstrated consistent single-digit micromolar antiproliferative activity across the NCI-60 panel [1], establishing class-level validity. The 2-methoxyethylamino substituent at C5 and the 4-chlorophenylsulfonyl group at C4 differentiate this compound from the published 5-sulfinylacetamide/4-fluorophenylsulfonyl analog, offering distinct chemical topology for hit identification campaigns where scaffold novelty is valued. Users should note that no target-specific potency or selectivity data exist for this exact compound [1].

Selectivity Profiling Against Carbonic Anhydrase Isoforms as a Counter-Screening Tool

Given its structural resemblance to nanomolar oxazole-based carbonic anhydrase inhibitors but its lack of a primary sulfonamide group, CAS 862794-51-2 is a useful negative-control or selectivity-counter-screening compound for research programs where hCA off-target activity must be excluded [1]. Its predicted weak-to-inactive hCA profile (based on the absence of the zinc-binding -SO₂NH₂ motif) makes it a candidate for inclusion in panels designed to discriminate between hCA-dependent and hCA-independent phenotypes, though this prediction awaits experimental confirmation [1].

Physicochemical Property-Driven Lead Optimization Starting Point

CAS 862794-51-2's computed physicochemical properties (MW 382.8, XLogP3 3.6, 7 HBA, 1 HBD, 7 rotatable bonds) place it within oral drug-like space [1], making it a viable starting point for medicinal chemistry optimization programs. The 2-methoxyethyl group offers a neutral, moderately polar N5 substituent that can serve as a benchmark for synthesizing and comparing analogs with altered lipophilicity, solubility, or metabolic stability. Procurement for structure-activity relationship (SAR) expansion campaigns is supported, provided users acknowledge the absence of published in vitro ADME or in vivo pharmacokinetic data for the parent compound [1].

Quote Request

Request a Quote for 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.